molecular formula C23H22Cl2N2OS B10815174 2-amino-4,5-bis(4-chlorophenyl)-N-cyclohexylthiophene-3-carboxamide

2-amino-4,5-bis(4-chlorophenyl)-N-cyclohexylthiophene-3-carboxamide

Cat. No.: B10815174
M. Wt: 445.4 g/mol
InChI Key: RLUGRMMSGGKTPV-UHFFFAOYSA-N
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Description

2-amino-4,5-bis(4-chlorophenyl)-N-cyclohexylthiophene-3-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,5-bis(4-chlorophenyl)-N-cyclohexylthiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the amino group:

    Substitution with chlorophenyl groups: The 4 and 5 positions of the thiophene ring are substituted with 4-chlorophenyl groups through electrophilic aromatic substitution reactions.

    Attachment of the carboxamide group: The final step involves the formation of the carboxamide group by reacting the intermediate with cyclohexylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-amino-4,5-bis(4-chlorophenyl)-N-cyclohexylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with various biological activities.

    Medicine: Research has explored its potential as a therapeutic agent for certain diseases.

    Industry: The compound is used in the development of materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-amino-4,5-bis(4-chlorophenyl)-N-cyclohexylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of specific pathways or activation of certain cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4,5-bis(4-chlorophenyl)thiophene-3-carboxamide: Lacks the cyclohexyl group.

    2-amino-4,5-bis(4-bromophenyl)-N-cyclohexylthiophene-3-carboxamide: Substitutes bromine for chlorine.

    2-amino-4,5-bis(4-chlorophenyl)-N-methylthiophene-3-carboxamide: Substitutes a methyl group for the cyclohexyl group.

Uniqueness

2-amino-4,5-bis(4-chlorophenyl)-N-cyclohexylthiophene-3-carboxamide is unique due to the presence of both the cyclohexyl and 4-chlorophenyl groups, which may confer specific biological activities and properties not observed in similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H22Cl2N2OS

Molecular Weight

445.4 g/mol

IUPAC Name

2-amino-4,5-bis(4-chlorophenyl)-N-cyclohexylthiophene-3-carboxamide

InChI

InChI=1S/C23H22Cl2N2OS/c24-16-10-6-14(7-11-16)19-20(23(28)27-18-4-2-1-3-5-18)22(26)29-21(19)15-8-12-17(25)13-9-15/h6-13,18H,1-5,26H2,(H,27,28)

InChI Key

RLUGRMMSGGKTPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(SC(=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

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